molecular formula C9H12N4 B12940489 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine

Cat. No.: B12940489
M. Wt: 176.22 g/mol
InChI Key: XXPCPVIVLUBAFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is a compound that features a fused heterocyclic structure, combining pyrrole and triazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For instance, the synthesis can be initiated by reacting pyrrole with bromohydrazone, followed by the formation of triazinium dicyanomethylide, and subsequent cyclization . Transition metal-mediated synthesis and rearrangement of pyrrolooxadiazines are also viable methods .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic routes for large-scale production. This includes the use of continuous flow processes to ensure high throughput and consistent quality. The use of transition metal catalysts and optimized reaction conditions are crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the heterocyclic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[2,1-f][1,2,4]triazin-7-yl oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in cancer therapy, where kinase inhibitors are used to target dysregulated kinases in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-1-amine is unique due to its specific combination of pyrrole and triazine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

2-pyrrolo[2,1-f][1,2,4]triazin-7-ylpropan-1-amine

InChI

InChI=1S/C9H12N4/c1-7(4-10)9-3-2-8-5-11-6-12-13(8)9/h2-3,5-7H,4,10H2,1H3

InChI Key

XXPCPVIVLUBAFO-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC=C2N1N=CN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.